![molecular formula C20H23ClN2O3S B2819964 (E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide CAS No. 1147826-25-2](/img/structure/B2819964.png)
(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would consist of a sulfonamide core, with a morpholine ring and phenyl groups attached to it. The presence of the chlorophenyl group indicates that there is a chlorine atom on one of the phenyl rings .Chemical Reactions Analysis
Sulfonamides, in general, can undergo various chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis under acidic or alkaline conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally solid at room temperature and have varying solubilities in water .Wissenschaftliche Forschungsanwendungen
KCNQ2 Potassium Channel Opener
- Context : The compound (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, similar in structure to the queried chemical, was synthesized as an orally bioavailable KCNQ2 potassium channel opener.
- Application : In a rat model of migraine, this compound demonstrated significant oral activity in reducing the total number of cortical spreading depressions induced by potassium chloride (Wu et al., 2003).
Synthesis of Intermediates for Antiobesity Agents
- Context : Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, was synthesized using a compound structurally related to the queried chemical.
- Application : This synthesis involved enamination and condensation processes, highlighting the role of such compounds in pharmaceutical synthesis (Hao, 2007).
Nucleophilic Ring-Opening Reactions
- Context : N-Phenylmaltimide reacted with chlorosulfonic acid, yielding sulfonyl chloride. The reactions with morpholine, similar to the queried compound, caused opening of the imido ring and addition to the double bond.
- Application : These reactions are significant in chemical synthesis, demonstrating the utility of morpholine derivatives in nucleophilic ring-opening and substitution reactions (Cremlyn & Nunes, 1987).
Synthesis and Biological Activity
- Context : A compound structurally related to the queried chemical, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and screened for various biological activities including antibacterial, antioxidant, anti-TB, and anti-diabetic activities.
- Application : The compound showed remarkable anti-TB activity and superior antimicrobial activity, demonstrating the potential of such compounds in medical research (Mamatha et al., 2019).
Anti-Breast Cancer Activity
- Context : Novel benzenesulfonamide derivatives, with structural similarity to the queried compound, were synthesized and evaluated for their anti-breast cancer activity.
- Application : These compounds exhibited promising anticancer activity against breast cancer cell lines, highlighting the potential of morpholine derivatives in cancer treatment (Kumar et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-19-9-5-4-8-18(19)20(23-11-13-26-14-12-23)16-22-27(24,25)15-10-17-6-2-1-3-7-17/h1-10,15,20,22H,11-14,16H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXKCLOPYMGHDK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenylethene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

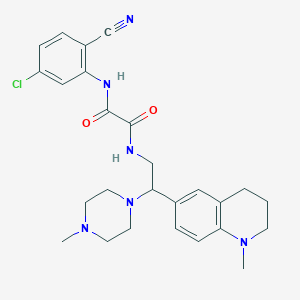
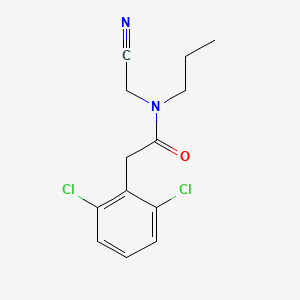
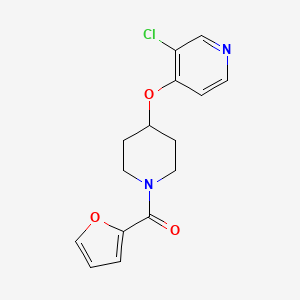
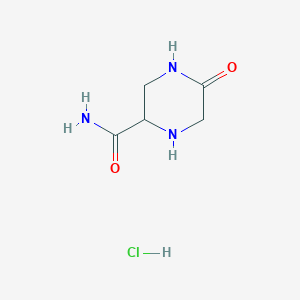
![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)
![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)
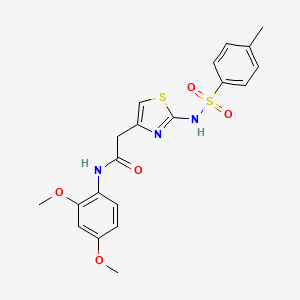
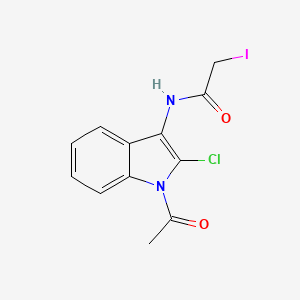
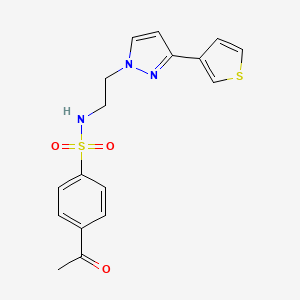
![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)
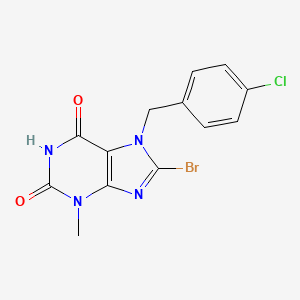
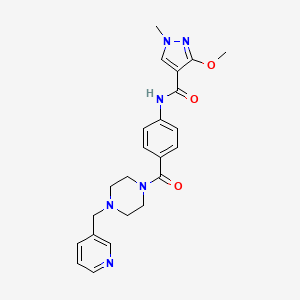
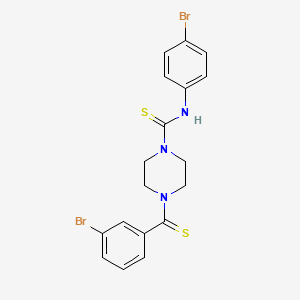
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine](/img/structure/B2819904.png)